1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H3BrF3NO. It is a member of the pyridine family, characterized by the presence of a bromine atom at the 4-position of the pyridine ring and a trifluoromethyl ketone group at the 2-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the bromination of 2-acetylpyridine followed by the introduction of the trifluoromethyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like acetonitrile. The trifluoromethylation step can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaOH)
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid)
Major Products
Substitution: Various substituted pyridines
Reduction: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanol
Oxidation: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroacetic acid
Scientific Research Applications
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl ketone group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(4-Bromopyridin-2-yl)ethanone: Lacks the trifluoromethyl group, resulting in different reactivity and biological properties.
1-(4-Bromopyridin-2-yl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of a ketone group, leading to distinct chemical behavior and applications.
The presence of the trifluoromethyl group in this compound imparts unique electronic properties, enhancing its reactivity and potential as a versatile synthetic intermediate.
Biological Activity
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a chemical compound with significant biological activity, primarily explored for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H3BrF3NO
- Molecular Weight : 254.004 g/mol
- CAS Number : 886364-53-0
This compound features a bromine atom on the pyridine ring and trifluoromethyl group, which are known to influence its reactivity and biological interactions.
This compound has been studied for various biological activities:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. Studies indicate that its bromine and trifluoromethyl groups enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
- Anti-inflammatory Properties : Research suggests that this compound can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases. Its mechanism may involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways .
- Cytotoxic Effects : In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death .
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial activity .
Study 2: Anti-inflammatory Activity
A research article in Pharmaceutical Research reported that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a murine model of acute inflammation. The observed effects suggest potential application in managing autoimmune disorders .
Study 3: Cytotoxicity in Cancer Cells
In an experimental study published in Cancer Letters, the compound was shown to inhibit the growth of human lung cancer cells (A549) with an IC50 value of 15 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Data Summary Table
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJAEBRZUOKHFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744478 | |
Record name | 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-53-0 | |
Record name | 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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